molecular formula C5H3ClN2O B11784998 2-Chloro-4-methyloxazole-5-carbonitrile

2-Chloro-4-methyloxazole-5-carbonitrile

Katalognummer: B11784998
Molekulargewicht: 142.54 g/mol
InChI-Schlüssel: XRMZJRUIKFJEEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-methyloxazole-5-carbonitrile is a chemical compound with the molecular formula C5H3ClN2O and a molecular weight of 142.54 g/mol It is a chlorinated derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyloxazole-5-carbonitrile typically involves the chlorination of 4-methyloxazole-5-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 2-position of the oxazole ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is typically purified by recrystallization or chromatography to achieve the desired level of purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-methyloxazole-5-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-methyloxazole-5-carbonitrile, while oxidation with hydrogen peroxide can produce 2-chloro-4-methyloxazole-5-carboxylic acid .

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-methyloxazole-5-carbonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Chloro-4-methyloxazole-5-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways involved are subject to ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-4-methyloxazole-5-carboxylic acid
  • 2-Chloro-4-methyloxazole-5-methyl ester
  • 2-Chloro-4-methyloxazole-5-amine

Comparison

Compared to these similar compounds, 2-Chloro-4-methyloxazole-5-carbonitrile is unique due to the presence of the nitrile group at the 5-position. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various derivatives. The nitrile group also enhances the compound’s stability and solubility in organic solvents, which can be advantageous in certain applications .

Eigenschaften

Molekularformel

C5H3ClN2O

Molekulargewicht

142.54 g/mol

IUPAC-Name

2-chloro-4-methyl-1,3-oxazole-5-carbonitrile

InChI

InChI=1S/C5H3ClN2O/c1-3-4(2-7)9-5(6)8-3/h1H3

InChI-Schlüssel

XRMZJRUIKFJEEK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC(=N1)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.